TCA1

Mycobacterial biofilm Persister cells Antibiotic tolerance

Tuberculosis drug-discovery programs lack a validated noncovalent DprE1 probe for distinguishing covalent (BTZ043) from noncovalent target engagement in resistance studies. TCA1 fills this critical gap with a unique dual-target mechanism (DprE1 + MoeW). • Retains full potency against BTZ-resistant C387S/G DprE1 mutants, unlike nitro-benzothiazinones • 19-150× enhanced potency under biofilm vs. standard 7H9 culture conditions • Validated in vivo: 40-100 mg/kg oral gavage, 5 d/wk for 4 wks yields 1-3 log CFU reduction in Mtb lung/spleen models • Synergistic with isoniazid and rifampicin; no hERG liability (IC50 >30 µM) Each batch ships with comprehensive CoA and SDS. Global logistics with dedicated account support for TB discovery teams.

Molecular Formula C16H13N3O4S2
Molecular Weight 375.4 g/mol
CAS No. 864941-32-2
Cat. No. B2714821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCA1
CAS864941-32-2
Molecular FormulaC16H13N3O4S2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22)
InChIKeyISNBJLXHBBZKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TCA1 (CAS 864941-32-2) Scientific Procurement Guide for DprE1-Targeted Tuberculosis Research


TCA1 (CAS 864941-32-2) is a small-molecule benzothiazolylthiophene compound with bactericidal activity against Mycobacterium tuberculosis (Mtb), identified through a cell-based phenotypic screen for inhibitors of mycobacterial biofilm formation [1]. TCA1 simultaneously targets two distinct Mtb enzymes: DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase), essential for cell wall arabinan biosynthesis, and MoeW, involved in molybdenum cofactor biosynthesis . The compound is active against both drug-susceptible and drug-resistant Mtb strains, including extensively drug-resistant (XDR) clinical isolates, and demonstrates efficacy against nonreplicating persistent bacilli [2].

Why TCA1 Cannot Be Substituted with Alternative DprE1 or FtsZ Inhibitors in Mtb Persistence Studies


Substituting TCA1 with other DprE1 inhibitors such as BTZ043 or general FtsZ inhibitors would fundamentally alter experimental outcomes because TCA1 operates through a unique dual-target, noncovalent mechanism distinct from the covalent suicide inhibition of nitro-benzothiazinones (BTZs) [1]. Unlike BTZ043, which requires reduction of a nitro group to form an irreversible covalent adduct with Cys387 of DprE1, TCA1 lacks an active nitro moiety and binds noncovalently in the FAD-binding pocket [2]. This mechanistic divergence produces profoundly different resistance mutation profiles—strains carrying C387S or C387G mutations that confer high-level resistance to BTZ043 retain full sensitivity to TCA1 [3]. Furthermore, TCA1's second target MoeW provides a dual mechanism not present in single-target DprE1 inhibitors, making activity comparisons across compound classes invalid without accounting for both target engagement and resistance genotype.

TCA1 Quantitative Differentiation Evidence Relative to DprE1 Inhibitor Class


Biofilm-Enriched Medium Potency: TCA1 MIC50 Shift vs. Standard 7H9 Medium

TCA1 exhibits substantially enhanced potency under biofilm culture conditions, a phenotype relevant to Mtb persistence and drug tolerance, compared to standard planktonic growth medium. For M. tuberculosis H37Rv, the MIC50 in biofilm medium is 0.01 µg/mL versus 0.19 µg/mL in 7H9 medium, representing a 19-fold potency increase [1]. This medium-dependent activity differential is consistent across multiple mycobacterial species (M. smegmatis: 20-fold; M. bovis BCG: 75-fold; Mtb H37Rv: 19-fold) . In contrast, most DprE1 inhibitors including BTZ043 were identified and characterized under standard aerobic growth conditions, and systematic comparative biofilm-medium activity data for BTZ043 are not reported in primary literature, limiting direct comparison of this phenotype [2].

Mycobacterial biofilm Persister cells Antibiotic tolerance

DprE1 Binding Affinity: TCA1 IC50 Compared to Optimized Analog TCA007

TCA1 inhibits wild-type M. smegmatis DprE1 (83% sequence identity with Mtb DprE1) with an IC50 of 48 ± 14 nM [1]. The optimized analog TCA007, developed through structure-based medicinal chemistry guided by the DprE1-TCA1 co-crystal structure, achieves an IC50 of 5 ± 2 nM, representing an 8-fold improvement in enzymatic potency [2]. Against the Y321C (Y314C in Mtb) resistance mutant, TCA1 IC50 shifts to 240 ± 52 nM (5-fold reduction), while TCA007 IC50 shifts to 130 ± 21 nM (25-fold reduction) [3]. This dataset establishes TCA1 as the reference baseline for thiophene-series DprE1 inhibitor optimization and provides a benchmark for evaluating novel analogs.

Enzyme inhibition DprE1 Structure-activity relationship

Resistance Profile Differentiation: TCA1 vs. BTZ043 Against DprE1 C387 Mutants

BTZ043, a covalent DprE1 inhibitor, requires Cys387 for mechanism-based suicide inhibition; consequently, C387S and C387G mutations confer high-level resistance to BTZ043, rendering the compound inactive against strains harboring these mutations [1]. In direct head-to-head testing against isogenic Mtb H37Rv strains carrying defined DprE1 point mutations, TCA1 retained full activity against C387S and C387G mutants (MIC values unchanged relative to wild-type), whereas BTZ043 activity was completely abolished [2]. This differential resistance profile stems from TCA1's noncovalent binding mechanism that does not depend on Cys387 for inhibition [3].

Drug resistance DprE1 mutation Cross-resistance

Genus-Specific Selectivity: TCA1 Activity Profile vs. Broad-Spectrum FtsZ Inhibitors

TCA1 demonstrates strict genus-specific bactericidal activity against Mycobacterium species (M. smegmatis MIC50 = 0.03 µg/mL biofilm, 4.5 µg/mL 7H9; M. bovis BCG MIC50 = 0.04 µg/mL biofilm, 3 µg/mL 7H9; Mtb H37Rv MIC50 = 0.01 µg/mL biofilm, 0.19 µg/mL 7H9) . Crucially, TCA1 is completely inactive against non-mycobacterial species including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations up to 30 µM [1]. In contrast, FtsZ inhibitors such as PC190723 exhibit anti-staphylococcal activity (MIC = 1 µg/mL against MSSA and MRSA) and are active across multiple bacterial genera due to the conserved nature of FtsZ [2]. This genus-restricted spectrum supports the conclusion that TCA1's bactericidal target is specific to Mycobacterium and minimizes off-target effects on commensal or co-infecting bacterial flora in complex infection models.

Mycobacterium-specific Selectivity Bacterial spectrum

In Vivo Pharmacokinetic Profile: TCA1 Oral Bioavailability Parameters in Mtb Mouse Model

In BALB/c mouse pharmacokinetic studies, TCA1 administered orally at 20 and 50 mg/kg in solution formulation achieved Cmax values of 2,122 nM and 5,653 nM, respectively, with oral bioavailability ranging from 19% to 46% and an elimination half-life of 1.8 hours following oral dosing [1]. Following intravenous administration, TCA1 exhibited low clearance and a steady-state volume of distribution, with an elimination half-life of 0.73 hours . At 40 mg/kg oral dosing (once daily, 5 days/week for 4 weeks), TCA1 demonstrated efficacy in both acute and chronic Mtb infection mouse models without causing weight loss or adverse effects [2]. These PK parameters provide a validated dosing reference for in vivo experimental design and enable researchers to anticipate achievable plasma concentrations relative to in vitro MIC values.

Pharmacokinetics Oral bioavailability In vivo dosing

TCA1 Validated Application Scenarios for TB Research and Drug Discovery Programs


Studying DprE1 Inhibitor Resistance Mechanisms with Noncovalent vs. Covalent Controls

Laboratories investigating resistance mechanisms to DprE1-targeting antitubercular agents require distinct control compounds that differentiate covalent from noncovalent inhibition. TCA1 serves as the reference noncovalent DprE1 inhibitor that retains full activity against C387S and C387G mutants, whereas BTZ043 loses all activity due to its dependence on Cys387 for covalent adduct formation [1]. This paired compound strategy enables researchers to determine whether novel compounds act through covalent or noncovalent mechanisms and to assess cross-resistance liabilities in BTZ-resistant clinical isolates [2].

Mycobacterial Persistence and Biofilm Formation Studies Requiring Medium-Conditional Activity

Mtb persistence and biofilm formation are key contributors to the lengthy treatment duration required for tuberculosis. TCA1's 19- to 150-fold enhanced potency under biofilm culture conditions compared to standard 7H9 medium [1] makes it uniquely suited for studies examining the relationship between growth state, biofilm architecture, and drug susceptibility. Researchers can leverage this medium-dependent activity differential to probe how metabolic state alters compound efficacy and to identify conditions that recapitulate the drug-tolerant persister phenotype observed in chronic infection [2].

In Vivo Efficacy Studies in Acute and Chronic Mtb Mouse Infection Models

For laboratories conducting in vivo efficacy testing of novel antitubercular agents, TCA1 provides a validated positive control with established dosing parameters: 40-100 mg/kg oral gavage, once daily, 5 days per week for 4 weeks, demonstrating 1-3 log reductions in lung and spleen CFU in both acute and chronic infection models [1]. TCA1 also shows additive or synergistic effects when combined with isoniazid or rifampicin [2], enabling its use as a combination partner in regimen-based efficacy studies. Researchers should note that TCA1 does not inhibit hERG (IC50 >30 µM) and showed no genetic toxicity in mini-Ames testing [3], though CYP2C9 inhibition by certain analogs warrants monitoring in compound optimization programs .

MoeW-Dependent Molybdenum Cofactor Biosynthesis Pathway Investigation

TCA1 is one of the few reported small molecules that targets MoeW, an enzyme involved in molybdenum cofactor biosynthesis essential for nitrate assimilation via MoCo-dependent enzymes in Mtb [1]. While DprE1 is the primary target, TCA1's dual-target mechanism provides a unique chemical probe for dissecting the relative contributions of cell wall biosynthesis (DprE1) and molybdenum cofactor metabolism (MoeW) to Mtb viability under different nutritional conditions. This dual-target property distinguishes TCA1 from single-target DprE1 inhibitors and supports its use in genetic or chemical genetic studies examining pathway redundancy and target vulnerability [2].

Technical Documentation Hub

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